2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol
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Overview
Description
2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol is an organic compound that features a benzyl group, a thiophene ring, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol typically involves the reaction of thiophene derivatives with benzylamine and ethanolamine. One common method is the nucleophilic substitution reaction where a thiophene derivative reacts with benzylamine to form an intermediate, which is then reacted with ethanolamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzyl or thiophene derivatives.
Scientific Research Applications
2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and benzyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Benzylamine derivatives: Compounds such as N-benzylmethylamine and N-benzylethylamine.
Uniqueness
2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol is unique due to its combination of a thiophene ring and an ethanolamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzyl(thiophen-3-ylmethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-8-7-15(11-14-6-9-17-12-14)10-13-4-2-1-3-5-13/h1-6,9,12,16H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPSTIDYHWOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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